4-Bromo-1-vinyl-1H-pyrazole
Overview
Description
4-Bromo-1-vinyl-1H-pyrazole is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms and a bromine atom at the fourth position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
4-Bromo-1-vinyl-1H-pyrazole is a pyrazole derivative . Pyrazoles are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure Pyrazole derivatives have been found to exhibit diverse biological activities, suggesting they interact with multiple targets .
Mode of Action
It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that it may interact with enzymes involved in these processes, altering their function and leading to changes in cellular metabolism.
Pharmacokinetics
Its solubility in organic solvents such as methanol and dichloromethane suggests it may have good bioavailability.
Result of Action
The inhibition of oxidative phosphorylation and calcium uptake could potentially disrupt energy production and intracellular signaling, leading to changes in cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature and exposure to light. It is recommended to store this compound in a cool, dry place in a tightly closed container
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-vinyl-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with vinyl halides under basic conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 4-bromo-1H-pyrazole reacts with vinyl bromide in the presence of a base such as potassium carbonate and a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cycloaddition Reactions: The vinyl group can participate in cycloaddition reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the vinyl group or the pyrazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under basic conditions.
Cycloaddition: Reagents like azides or nitrile oxides can be used in the presence of a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Cycloaddition Products: Fused heterocyclic compounds.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the vinyl group or the pyrazole ring.
Scientific Research Applications
4-Bromo-1-vinyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, including enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: Lacks the vinyl group, making it less versatile in cycloaddition reactions.
1-Vinyl-1H-pyrazole: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4-Chloro-1-vinyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 4-Bromo-1-vinyl-1H-pyrazole is unique due to the presence of both the bromine atom and the vinyl group, which confer distinct reactivity and versatility in various chemical reactions. This combination allows for a broader range of synthetic applications and potential biological activities .
Properties
IUPAC Name |
4-bromo-1-ethenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFPSTHDQFDHPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542260 | |
Record name | 4-Bromo-1-ethenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70542260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80308-80-1 | |
Record name | 4-Bromo-1-ethenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70542260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 80308-80-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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